molecular formula C15H15N B12974290 1,3,8-Trimethyl-9H-carbazole

1,3,8-Trimethyl-9H-carbazole

Cat. No.: B12974290
M. Wt: 209.29 g/mol
InChI Key: ZLNCNXMXPLZXKM-UHFFFAOYSA-N
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Description

1,3,8-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound. It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The addition of three methyl groups at positions 1, 3, and 8 of the carbazole structure gives rise to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,8-Trimethyl-9H-carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, which then undergoes a rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .

Industrial Production Methods

Industrial production of this compound often involves the selective methylation of carbazole. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trimethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-quinones, while nitration can produce nitrocarbazoles .

Scientific Research Applications

1,3,8-Trimethyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,8-Trimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, it can act as an electron donor or acceptor in redox reactions, influencing cellular processes such as oxidative stress and signal transduction. The compound’s ability to intercalate into DNA and interact with proteins also contributes to its biological effects .

Comparison with Similar Compounds

1,3,8-Trimethyl-9H-carbazole can be compared with other similar compounds such as:

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1,3,8-trimethyl-9H-carbazole

InChI

InChI=1S/C15H15N/c1-9-7-11(3)15-13(8-9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3

InChI Key

ZLNCNXMXPLZXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC(=CC(=C3N2)C)C

Origin of Product

United States

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